Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate

Flame retardancy Polyphenylene ether UL-94

Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (CAS 73195-13-8), also referred to as dimesityl xylyl phosphate (DMXP) or (2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate, is a sterically hindered triaryl phosphate ester with the molecular formula C₂₆H₃₁O₄P and a molecular weight of 438.5 g·mol⁻¹. It belongs to the class of mixed mesityl-xylyl phosphates, wherein two 2,4,6-trimethylphenyl (mesityl) groups and one 2,6-dimethylphenyl (xylyl) group are esterified to a central phosphate core.

Molecular Formula C26H31O4P
Molecular Weight 438.5 g/mol
CAS No. 73195-13-8
Cat. No. B14466240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate
CAS73195-13-8
Molecular FormulaC26H31O4P
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C
InChIInChI=1S/C26H31O4P/c1-16-12-20(5)25(21(6)13-16)29-31(27,28-24-18(3)10-9-11-19(24)4)30-26-22(7)14-17(2)15-23(26)8/h9-15H,1-8H3
InChIKeyRXFNJSYEKXOEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (CAS 73195-13-8): Procurement-Grade Profile for a Mixed Mesityl-Xylyl Triaryl Phosphate Ester


Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (CAS 73195-13-8), also referred to as dimesityl xylyl phosphate (DMXP) or (2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate, is a sterically hindered triaryl phosphate ester with the molecular formula C₂₆H₃₁O₄P and a molecular weight of 438.5 g·mol⁻¹ . It belongs to the class of mixed mesityl-xylyl phosphates, wherein two 2,4,6-trimethylphenyl (mesityl) groups and one 2,6-dimethylphenyl (xylyl) group are esterified to a central phosphate core [1]. This compound has been explicitly disclosed as a component of flame-retardant admixtures for high-performance thermoplastic resins, including polyphenylene ether (PPE) and high-impact polystyrene (HIPS) blends [1].

Why Triphenyl Phosphate (TPP) or Trixylyl Phosphate (TXP) Cannot Directly Replace Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate Without Quantifiable Performance Trade-Offs


Generic interchange of triaryl phosphate flame retardants is not reliably possible because the mixed mesityl-xylyl substitution pattern in Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate produces a differentiated profile of flame-extinction efficiency per unit phosphorus, heat distortion temperature retention, and physical form (glassy liquid versus crystalline solid) that cannot be replicated by simpler all-phenyl (TPP), all-xylyl (TXP), or all-mesityl (TMP) analogs [1]. U.S. Patent 4,526,917 directly demonstrates that a mesityl-xylyl phosphate mixture containing this compound outperforms TPP-based formulations in UL-94 flame-out time and delivers measurably higher heat distortion temperatures, while also showing superior flame-retardant efficiency per unit weight of phosphorus compared to either TPP or TMP used alone [1]. Selection of a generic aryl phosphate without verifying these specific performance dimensions risks sub-optimal fire safety margins and compromised thermomechanical properties in the final resin formulation.

Quantitative Differentiation Evidence for Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate: Head-to-Head Data vs. Closest Triaryl Phosphate Analogs


UL-94 Flame-Out Time: Mesityl-Xylyl Phosphate Mixture vs. Triphenyl Phosphate (TPP) and Isopropylphenyl Phosphate in PPE/HIPS Blends

In a polyphenylene ether (PPE) / high-impact polystyrene (HIPS) blend (400:600 parts by weight), a mesityl-xylyl phosphate mixture containing dimesityl xylyl phosphate (DMXP) as a named component [1] was compared against formulations in which half or all of the phosphate was replaced by triphenyl phosphate (TPP) or a commercial isopropylphenyl phosphate mixture. At a loading of 130 phr, the full mesityl-xylyl phosphate formulation achieved an average UL-94 first-ignition extinction time of 14 seconds and a second-ignition extinction time of 8 seconds. When half of the mesityl-xylyl phosphate was substituted with TPP (65 phr each), the first-ignition extinction time decreased to 12 seconds but the second-ignition time increased to 10 seconds. An isopropylphenyl phosphate formulation (130 phr) gave 9 seconds (first ignition) and 14 seconds (second ignition) [1]. At a lower loading of 35 phr in a 550:450 PPE/HIPS blend, the mesityl-xylyl phosphate mixture produced an average first-ignition extinction time of 14 seconds versus 17 seconds for both a half-TPP replacement (18 phr DMXP mixture + 17 phr TPP) and a full TPP formulation (35 phr TPP) [1].

Flame retardancy Polyphenylene ether UL-94 High-impact polystyrene Triaryl phosphate

Heat Distortion Temperature (HDT) Retention: Mesityl-Xylyl Phosphate vs. TPP and Isopropylphenyl Phosphate in Engineered Thermoplastics

Heat distortion temperature (HDT) is a critical parameter for flame-retarded engineering thermoplastics used in elevated-temperature environments. In a 400:600 PPE/HIPS blend, the mesityl-xylyl phosphate mixture at 130 phr loading preserved an HDT of 204 °F (at 264 psi) [1]. Replacing half of the mesityl-xylyl phosphate with TPP (65 phr each) reduced the HDT to 195 °F, and full replacement with isopropylphenyl phosphate (130 phr) further decreased the HDT to 184 °F—a total loss of 20 °F (10%) [1]. In a 550:450 PPE/HIPS blend at 35 phr loading, the mesityl-xylyl phosphate mixture achieved an HDT of 245 °F, compared with 237 °F and 236 °F for the half-TPP and full-TPP formulations respectively—an 8–9 °F advantage [1].

Heat distortion temperature Thermomechanical properties Polyphenylene ether Flame-retardant additive HDT

Flame-Retardant Efficiency per Unit Weight of Phosphorus: Mesityl-Xylyl Phosphates vs. TPP and Trimesityl Phosphate (TMP)

U.S. Patent 4,526,917 explicitly claims that 'the triaryl phosphate mixture provides better flame retardancy per unit weight of phosphorous than, for instance, triphenyl phosphate alone or trimesityl phosphate alone' [1]. The mesityl-xylyl phosphate mixture, of which Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (DMXP) is a named constituent, achieves this superior phosphorus efficiency through a mixed substitution pattern that combines sterically bulky mesityl groups with less hindered xylyl groups [1]. The pure compound DMXP has a calculated phosphorus content of approximately 7.06 wt% (30.97 g·mol⁻¹ P / 438.5 g·mol⁻¹ MW), which is lower than TPP (9.49 wt% P) and trixylyl phosphate (7.55 wt% P), yet the patent data demonstrate that this lower phosphorus content does not translate to proportionally lower flame retardancy—indicating a mechanistic advantage per phosphorus atom [REFS-1, REFS-2].

Phosphorus efficiency Flame retardant mechanism Triaryl phosphate Structure-activity relationship Thermoplastic

Physical Form and Processability: Glassy Liquid vs. Crystalline Solid at Room Temperature

The mixed mesityl-xylyl phosphate product described in U.S. Patent 4,526,917 is 'transparent and glassy and has a pour point near 80 °C' [1]. This contrasts sharply with triphenyl phosphate (TPP), which is a crystalline solid at room temperature with a melting point of 48–50 °C [2], and trimesityl phosphate (TMP), which is also a high-melting solid [1]. Tri(2,4,6-trimethylphenyl) phosphate (all-mesityl TMP) would be expected to have an even higher melting point due to symmetrical steric bulk. The glassy, low-pour-point character of the mesityl-xylyl phosphate mixture facilitates liquid handling, pumping, and homogeneous incorporation into polymer melts during extrusion compounding, avoiding the need for pre-melting or solvent-assisted addition required for solid TPP [1]. The boiling point of pure DMXP is estimated at 464.7 ± 34.0 °C at 760 mmHg, with a flash point of 248.1 ± 46.0 °C , indicating sufficient thermal stability for most thermoplastic processing temperature windows.

Pour point Physical form Triaryl phosphate Polymer processing Liquid flame retardant

Melt Viscosity and Flow Characteristics in PPE/HIPS Compounds: Mesityl-Xylyl Phosphate vs. TPP-Containing Formulations

Melt viscosity directly impacts the injection-molding cycle time and the ability to fill complex mold geometries. In the 400:600 PPE/HIPS system at 130 phr total phosphate loading, the full mesityl-xylyl phosphate formulation exhibited a melt viscosity of 1400 poise at 540 °F and 1500 s⁻¹ shear rate, compared with 1200 poise for the half-TPP formulation and 1150 poise for the isopropylphenyl phosphate formulation [1]. In the 550:450 PPE/HIPS system at 35 phr loading, the mesityl-xylyl phosphate formulation showed a melt viscosity of 2290 poise, while the half-TPP and full-TPP formulations measured 2400 and 2550 poise respectively [1]. The direction of the viscosity difference depends on the loading level and PPE/HIPS ratio, but the data demonstrate that substitution of TPP into the formulation alters melt rheology in a non-linear manner that requires re-optimization of processing parameters.

Melt viscosity Rheology Polyphenylene ether Injection molding Processability

High-Value Application Scenarios for Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate Based on Quantified Differentiation Evidence


Flame-Retarded Polyphenylene Ether / High-Impact Polystyrene (PPE/HIPS) Blends for Electrical and Electronic Enclosures

PPE/HIPS blends are widely used for internal components of electrical and electronic equipment requiring UL-94 V-0 or V-1 ratings. The mesityl-xylyl phosphate mixture containing Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate achieves shorter UL-94 extinction times and higher heat distortion temperatures (204–245 °F at 264 psi) than TPP- or isopropylphenyl phosphate-based formulations at equivalent loadings [1]. This combination enables compliance with both flame-retardancy standards and thermal endurance requirements for enclosures, connector housings, and circuit-breaker components that may experience elevated operating temperatures during service.

High-Temperature Automotive Under-Hood Thermoplastic Components

Automotive under-hood applications demand flame-retarded thermoplastics that retain dimensional stability at temperatures approaching 200 °F and above. The 9–20 °F HDT advantage of mesityl-xylyl phosphate formulations over TPP-based alternatives [1] is directly relevant to components such as fuse boxes, relay housings, and sensor brackets that must resist warpage under sustained thermal load. The glassy liquid physical form of the product also facilitates automated metering and compounding in high-throughput automotive resin production lines [1].

Flame-Retardant Masterbatch and Concentrate Formulations Requiring High Phosphorus Efficiency

When formulating flame-retardant masterbatches where additive loading is constrained by mechanical property retention targets, the superior flame-retardant efficiency per unit weight of phosphorus claimed for mesityl-xylyl phosphate mixtures over TPP and TMP [1] becomes a critical selection criterion. This allows masterbatch producers to achieve target UL-94 performance at lower total phosphate concentrations, preserving impact strength, tensile elongation, and melt flow of the let-down resin, which is particularly valuable in thin-wall injection-molded consumer electronics housings [1].

Research into Structure-Activity Relationships of Sterically Hindered Triaryl Phosphate Flame Retardants

The distinct substitution pattern of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate—two bulky mesityl groups flanking a single 2,6-xylyl group—provides a well-defined molecular probe for studying how steric hindrance around the phosphate ester center influences gas-phase flame inhibition chemistry, char formation in the condensed phase, and thermal decomposition pathways. The patent-documented finding that this mixed substitution pattern yields better flame retardancy per unit phosphorus than either all-phenyl (TPP) or all-mesityl (TMP) analogs [1] invites mechanistic investigations using techniques such as pyrolysis-GC/MS, cone calorimetry (heat release rate, effective heat of combustion), and computational modeling of P–O bond dissociation energies. Such studies can guide the rational design of next-generation non-halogenated flame retardants with optimized efficiency-to-loading ratios [1].

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